molecular formula C13H18ClNO B4966647 5-phenylquinuclidin-3-ol hydrochloride

5-phenylquinuclidin-3-ol hydrochloride

Cat. No. B4966647
M. Wt: 239.74 g/mol
InChI Key: LBTCRWHACHIAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenylquinuclidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cholinergic muscarinic receptor agonist, which means that it can activate the muscarinic receptors in the brain and other parts of the body. In

Scientific Research Applications

5-phenylquinuclidin-3-ol hydrochloride has been studied extensively for its potential applications in various fields. In neuroscience, it has been used as a tool to study the muscarinic receptor system in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, it has been used in pharmacology research to study the effects of muscarinic receptor activation on various physiological processes.

Mechanism of Action

The mechanism of action of 5-phenylquinuclidin-3-ol hydrochloride involves the activation of muscarinic receptors in the brain and other parts of the body. Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in various physiological processes such as cognition, memory, and motor control. Activation of these receptors by 5-phenylquinuclidin-3-ol hydrochloride leads to increased signaling and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-phenylquinuclidin-3-ol hydrochloride are diverse and depend on the specific muscarinic receptor subtype that is activated. In general, activation of muscarinic receptors leads to increased signaling through various intracellular pathways, including the phosphoinositide pathway, the cyclic AMP pathway, and the MAP kinase pathway. This leads to a wide range of physiological effects, including changes in heart rate, blood pressure, gastrointestinal motility, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-phenylquinuclidin-3-ol hydrochloride in lab experiments is its specificity for muscarinic receptors. This allows researchers to selectively activate these receptors and study their effects on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research involving 5-phenylquinuclidin-3-ol hydrochloride. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of muscarinic receptor activation on various physiological processes, including inflammation, metabolism, and immune function. Overall, 5-phenylquinuclidin-3-ol hydrochloride is a versatile compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 5-phenylquinuclidin-3-ol hydrochloride involves the reaction of 3-quinuclidinone with benzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 5-phenylquinuclidin-3-ol. This synthesis method has been optimized to produce high yields of pure product and has been extensively used in research studies.

properties

IUPAC Name

5-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTCRWHACHIAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C1C(C2)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylquinuclidin-3-ol hydrochloride

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